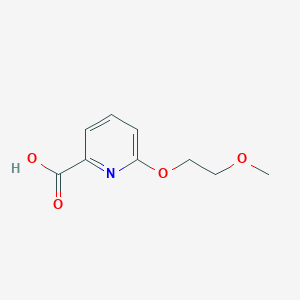

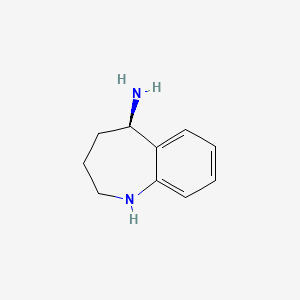

(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine

Übersicht

Beschreibung

“(5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine” is a chemical compound with the molecular formula C10H14N2 . It has an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 283.0±29.0 °C at 760 mmHg, and a flash point of 145.0±27.9 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds . Its ACD/LogP is 1.20 .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches and Strategies

The compound (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine has been a focal point in synthetic chemistry, with various approaches devised for its preparation and modification. Techniques such as oxidative cleavage, reductive amination, ozonolysis, and cyclisation via reductive amination have been pivotal in obtaining this compound and its derivatives (Brooks et al., 2004). The exploration of tandem reduction-reductive amination reactions has also contributed to the development of diastereoselective syntheses of related benzazepine compounds (Bunce et al., 2004).

Chemical Modification and Characterization

Chemical modification strategies have led to the creation of diverse benzazepine derivatives with potential pharmacological properties. For instance, the solid-phase synthesis of benzazepine derivatives has been achieved, providing di- and trisubstituted benzazepines targeting G-protein coupled receptors (GPCRs) (Boeglin et al., 2007). Enantioselective synthesis approaches have also been employed to generate metabolites of vasopressin V2 receptor antagonists, showcasing the significance of chirality in biological interactions (Matsubara et al., 2000).

Biological Applications

Muscarinic Receptor Antagonism

One of the significant applications of (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine derivatives is their potential as muscarinic (M3) receptor antagonists. Specific derivatives have shown promising results in selectively antagonizing M3 receptors, which could have therapeutic implications (Bradshaw et al., 2008).

Vasopressin Receptor Agonism

Certain enantiomers of benzazepine derivatives have been evaluated for their activity as vasopressin V(2) receptor agonists. This highlights the potential of these compounds in modulating vasopressin receptors, which play a crucial role in numerous physiological processes (Kondo et al., 2002).

NMDA Receptor Antagonism

Benzazepine derivatives have also been investigated for their potential as NMDA receptor antagonists. The NR2B-selective antagonism shown by certain derivatives could be of significance in neuropharmacology, given the critical role of NMDA receptors in neurological functions (Tewes et al., 2010).

Eigenschaften

IUPAC Name |

(5R)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKTLUUWDOMTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680046 | |

| Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine | |

CAS RN |

294196-60-4 | |

| Record name | (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)

![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)

![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)

![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)

![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)

![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)

![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)

![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)